5,6-Dichloro-2-methylpyridine-3-carbonitrile
Description
5,6-Dichloro-2-methylpyridine-3-carbonitrile (molecular formula: C₇H₄Cl₂N₂) is a halogenated pyridine derivative characterized by a nitrile group at the 3-position, methyl substitution at the 2-position, and chlorine atoms at the 5- and 6-positions. Its structural features—chlorine atoms (electron-withdrawing groups) and methyl substituent (electron-donating group)—create a unique electronic environment that influences reactivity and intermolecular interactions.
Properties
IUPAC Name |
5,6-dichloro-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(3-10)2-6(8)7(9)11-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGWTNSBGVYKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604665 | |
| Record name | 5,6-Dichloro-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66122-95-0 | |
| Record name | 5,6-Dichloro-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-methylpyridine-3-carbonitrile typically involves the chlorination of 2-methylpyridine-3-carbonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a flow reactor, which allows for better control over reaction parameters and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 5,6-Dichloro-2-methylpyridine-3-amine.
Oxidation: 5,6-Dichloro-2-methylpyridine-3-carboxylic acid.
Scientific Research Applications
5,6-Dichloro-2-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the nitrile group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of key pyridinecarbonitrile derivatives, focusing on substituent patterns and their implications:
Physicochemical Properties
- Melting Points: this compound: Not explicitly reported, but chloro and methyl groups likely elevate melting points compared to non-halogenated analogs. 6-Chloro-5-methoxy-3-pyridinecarbonitrile: Higher solubility in polar solvents due to methoxy group . Compound 11b (from ): Melting point 213–215°C, influenced by aromatic stacking .
Spectroscopic Features :
Key Research Findings
- Electronic Effects : Chlorine atoms increase electrophilicity at adjacent positions, enhancing reactivity toward nucleophiles. Methoxy or methyl groups modulate solubility and steric accessibility .
- Biological Activity : Derivatives with extended conjugation (e.g., compound 11b) exhibit enhanced binding to biological targets, as seen in their use as protease inhibitors .
Biological Activity
5,6-Dichloro-2-methylpyridine-3-carbonitrile (DCMPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its chlorinated pyridine structure and a nitrile functional group. It serves as a versatile building block in organic synthesis and has been investigated for various biological applications:
- Medicinal Chemistry : DCMPC is explored as a precursor in the synthesis of pharmaceuticals, particularly in the development of active pharmaceutical ingredients (APIs) due to its bioactive properties.
- Agricultural Science : The compound is also utilized in the formulation of agrochemicals, where it may exhibit herbicidal or fungicidal activities.
The biological activity of DCMPC is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The presence of chlorine atoms and the nitrile group influences its binding affinity and specificity toward molecular targets. This interaction can lead to either the inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological investigation.
Antimicrobial Activity
Research indicates that compounds similar to DCMPC possess significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives exhibit potent activity against various bacterial strains, suggesting that DCMPC could be effective against pathogens such as Clostridium difficile and others resistant to conventional antibiotics .
Cytotoxicity and Selectivity
In vitro studies have demonstrated that DCMPC exhibits low cytotoxicity while maintaining potent biological activity. This profile makes it an attractive candidate for drug development, particularly for conditions where selective toxicity is crucial .
Case Studies
- Inhibition of Tyrosinase : A series of studies have highlighted the potential of DCMPC derivatives as tyrosinase inhibitors, which are valuable in treating skin disorders like hyperpigmentation. The IC50 values for these compounds range significantly, indicating varying degrees of effectiveness against tyrosinase activity .
- Anti-inflammatory Properties : Research has indicated that similar compounds can exhibit anti-inflammatory effects in animal models. For example, derivatives showed reduced inflammation markers in rat models, suggesting potential therapeutic applications in inflammatory diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
